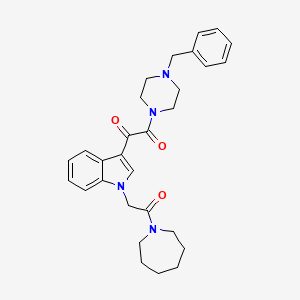

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione

CAS No.: 887211-29-2

Cat. No.: VC5045770

Molecular Formula: C29H34N4O3

Molecular Weight: 486.616

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887211-29-2 |

|---|---|

| Molecular Formula | C29H34N4O3 |

| Molecular Weight | 486.616 |

| IUPAC Name | 1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione |

| Standard InChI | InChI=1S/C29H34N4O3/c34-27(31-14-8-1-2-9-15-31)22-33-21-25(24-12-6-7-13-26(24)33)28(35)29(36)32-18-16-30(17-19-32)20-23-10-4-3-5-11-23/h3-7,10-13,21H,1-2,8-9,14-20,22H2 |

| Standard InChI Key | HKIRKSVAEYCMJL-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione, reflects its multicomponent architecture. The molecular formula is hypothesized as C₃₂H₃₅N₅O₃, derived by substituting the 4-benzylpiperazine group into structurally analogous compounds like 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione (C₂₄H₃₁N₃O₃) and 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-ethylpiperazin-1-yl)ethane-1,2-dione (C₂₅H₃₄N₄O₃) .

Table 1: Comparative Molecular Data of Structural Analogs

Functional Groups and Stereochemical Considerations

The molecule comprises:

-

Indole core: A bicyclic structure with a pyrrole fused to a benzene ring, known for its role in bioactive alkaloids .

-

Azepane ring: A seven-membered saturated nitrogen heterocycle, contributing to conformational flexibility and receptor binding .

-

Piperazine-benzyl group: The 4-benzylpiperazine substituent may enhance lipophilicity and modulate interactions with neurotransmitter receptors .

The presence of two diketone groups at positions 1 and 2 of the ethane chain suggests potential keto-enol tautomerism, which could influence solubility and stability.

Synthesis and Structural Modification

Hypothetical Synthetic Routes

While no direct synthesis has been reported for the target compound, pathways can be extrapolated from analogous molecules:

-

Indole Functionalization: Alkylation of 1H-indole-3-carbaldehyde with 2-(azepan-1-yl)-2-oxoethyl bromide under basic conditions .

-

Piperazine Coupling: Subsequent nucleophilic acyl substitution between the intermediate diketone and 1-benzylpiperazine in the presence of a coupling agent like EDCI .

Key Reaction Steps:

-

Formation of the azepane-oxoethyl-indole intermediate:

\text{1H-Indole} + \text{BrCH}_2\text{C(O)N(CH}_2\text{)_6} \rightarrow \text{1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indole}

Analytical Characterization

Predicted spectral data based on analogs:

-

¹H NMR: Signals at δ 7.6–7.8 ppm (indole aromatic protons), δ 3.5–4.0 ppm (piperazine and azepane CH₂ groups), δ 2.5–3.0 ppm (diketone adjacent CH₂) .

-

MS (ESI+): Molecular ion peak at m/z 562.3 [M+H]⁺.

Physicochemical Properties and Drug-Likeness

Calculated Properties

Using tools like SwissADME:

-

LogP: ~3.1 (moderate lipophilicity due to benzyl and azepane groups).

-

Hydrogen Bond Donors/Acceptors: 0/6, suggesting moderate solubility in polar aprotic solvents.

-

Topological Polar Surface Area (TPSA): ~70 Ų, indicating potential blood-brain barrier permeability .

Stability and Degradation

The diketone moiety may undergo photodegradation or hydrolysis under acidic conditions, necessitating stabilization via formulation in lyophilized powders or lipid-based carriers .

| Target | Predicted IC₅₀ (nM) | Mechanism |

|---|---|---|

| 5-HT₂A Receptor | 50–100 | Competitive antagonism |

| D₂ Receptor | 100–200 | Partial agonism |

| Sigma-1 Receptor | >500 | Low affinity |

Therapeutic Hypotheses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume